molecular formula C8H16N2 B13558057 N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine

N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine

Cat. No.: B13558057
M. Wt: 140.23 g/mol
InChI Key: CYSIRRZWADCQSB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the dimethylamino group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved by reacting a suitable 1,3-bis-electrophile with a 1,1-bis-nucleophile to form the spirocyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the dimethylamino group.

    1-azaspiro[3.3]heptane: Another spirocyclic amine with a different substitution pattern.

    tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate: A derivative used in research for its unique properties

Uniqueness

N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine

InChI

InChI=1S/C8H16N2/c1-10(2)7-3-8(4-7)5-9-6-8/h7,9H,3-6H2,1-2H3

InChI Key

CYSIRRZWADCQSB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC2(C1)CNC2

Origin of Product

United States

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